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Compound of Interest

Compound Name: 3-Cyclohexyl-1-propyne

Cat. No.: B099756

This guide provides a comprehensive overview of the spectroscopic data for the compound 3-
Cyclohexyl-1-propyne (CAS No. 17715-00-3). It is intended for researchers, scientists, and
professionals in drug development who require detailed information on the structural
characterization of this molecule. This document outlines the expected data from Nuclear
Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS),
provides detailed experimental protocols for these techniques, and visualizes the analytical
workflow.

Molecular Structure:

e Compound Name: 3-Cyclohexyl-1-propyne
e Synonyms: (Prop-2-yn-1-yl)cyclohexane

e CAS Number: 17715-00-3

» Molecular Formula: CoH14

e Molecular Weight: 122.21 g/mol

While extensive searches of public spectroscopic databases were conducted, the specific
experimental spectra for 3-Cyclohexyl-1-propyne are not readily available in a quantitative
format. The following tables are structured to present the data clearly once it becomes
accessible.
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Data Presentation

Table 1. tH NMR Spectroscopic Data (Predicted)

. . Coupling
Chemical Shift Lo ) .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
Data not Cyclohexyl -CH2
available (axial/eq.)
Data not Cyclohexyl -CH
available (methine)
Data not
) Propargyl -CH2-
available
Data not
] Acetylenic -CH
available
Table 2: 13C NMR Spectroscopic Data (Predicted)
Chemical Shift (6) ppm Assignment
Data not available C=CH
Data not available C=CH
Data not available Propargyl -CHz-
Data not available Cyclohexyl C1
Data not available Cyclohexyl C2/C6
Data not available Cyclohexyl C3/C5
Data not available Cyclohexyl C4

Table 3: IR Spectroscopic Data (Predicted Key Absorptions)
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Wavenumber (cm~?) Intensity Assignment

~3300 Strong =C-H stretch

~2925 and ~2850 Strong C-H stretch (cyclohexyl)
~2120 Weak C=C stretch (terminal alkyne)
~1450 Medium CHz bend (cyclohexyl)

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

m/z Ratio Relative Intensity (%) Proposed Fragment lon
122 Data not available [M]* (Molecular lon)

Data not available [M - H]*

Data not available [M - CsHs]* (Loss of propargyl)

Data not available [CeH11]* (Cyclohexyl cation)

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 3-Cyclohexyl-1-propyne (typically 5-25 mg for tH NMR
and 50-100 mg for 13C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated
solvent (e.g., chloroform-d, CDCI3) in a clean, dry 5 mm NMR tube.[1] An internal standard,
such as tetramethylsilane (TMS), may be added for chemical shift referencing. The solution
must be homogeneous and free of any particulate matter; filtration through a small cotton or
glass wool plug in a Pasteur pipette is recommended if solids are present.[2]

e 1H NMR Spectroscopy Protocol:

o The prepared NMR tube is placed in the spectrometer's probe.
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o The instrument's magnetic field is locked onto the deuterium signal of the solvent to
ensure field stability.

o The magnetic field is "shimmed" to optimize its homogeneity across the sample, which
maximizes spectral resolution.[3]

o A standard one-pulse proton experiment is performed. Key acquisition parameters include
a spectral width of approximately 12-16 ppm, a sufficient number of scans to achieve a
good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

o The resulting Free Induction Decay (FID) is processed using a Fourier transform, followed
by phase and baseline correction.

o The spectrum is referenced to the TMS signal at 0.00 ppm or the residual solvent peak
(e.g., CHCIz at 7.26 ppm).[4]

13C NMR Spectroscopy Protocol:

o Sample preparation and initial instrument setup (locking and shimming) are identical to the
H NMR protocol.[3]

o A proton-decoupled 13C experiment is performed to yield a spectrum with single lines for
each unigue carbon atom.

o Awider spectral width (e.g., 0-220 ppm) is used.[3]

o Due to the low natural abundance and lower gyromagnetic ratio of 13C, a significantly
larger number of scans (hundreds to thousands) and a longer relaxation delay (2-10
seconds) are typically required to obtain a good signal-to-noise ratio.

o Data processing involves Fourier transformation, phasing, baseline correction, and
referencing to the solvent peak (e.g., CDCls at 77.16 ppm).

. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid): As 3-Cyclohexyl-1-propyne is a liquid, the simplest
method is to analyze it as a "neat" thin film.[5]
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o Ensure the surfaces of two infrared-transparent salt plates (e.g., NaCl or KBr) are clean
and dry.

o Place one to two drops of the liquid sample onto the center of one plate.

o Carefully place the second plate on top, spreading the liquid into a thin, uniform film
between the plates.

o FT-IR Spectroscopy Protocol:

o A background spectrum of the empty spectrometer is recorded to account for atmospheric
CO:z and Hz0, as well as instrument optics.

o The prepared salt plate assembly is mounted in the sample holder of the FT-IR
spectrometer.

o The sample spectrum is acquired. Typically, 16 to 64 scans are co-added to improve the
signal-to-noise ratio, with a spectral resolution of 4 cm~1. The data is collected over the
mid-infrared range (e.g., 4000-400 cm~1).[6]

o The final absorbance or transmittance spectrum is generated by ratioing the sample
spectrum against the background spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS)
e Sample Preparation:

o Adilute solution of 3-Cyclohexyl-1-propyne is prepared in a volatile organic solvent (e.g.,
dichloromethane or hexane) at a concentration of approximately 10-100 pg/mL.[7]

o The solution is transferred to a 2 mL glass autosampler vial. The sample must be free of
non-volatile materials and particulates.[8]

e GC-MS Protocol (Electron lonization - El):

o A small volume of the prepared sample (typically 1 pL) is injected into the heated inlet of
the gas chromatograph, where it is vaporized.
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o The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column
(e.g., a non-polar DB-5 or similar). The column temperature is programmed to ramp up
(e.g., from 50°C to 250°C) to separate the analyte from any impurities based on boiling
point and column interaction.

o As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer.

o In the ion source, molecules are bombarded with a high-energy electron beam (typically
70 eV), causing ionization and fragmentation (Electron lonization - EI).[9]

o The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a
guadrupole), which separates them based on their mass-to-charge (m/z) ratio.

o A detector records the abundance of each fragment, generating a mass spectrum that
provides a unigue fragmentation pattern and allows for the determination of the molecular
weight.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a pure
liquid compound like 3-Cyclohexyl-1-propyne.
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Workflow for Spectroscopic Analysis of 3-Cyclohexyl-1-propyne
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Caption: General workflow for the spectroscopic analysis of a liquid organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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